![molecular formula C17H17Cl3N2 B14016468 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline CAS No. 6632-46-8](/img/structure/B14016468.png)
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chloroethyl and chlorophenyl groups in its structure suggests potential reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” typically involves the reaction of aniline derivatives with chloroethylating agents. A common synthetic route might include:
Starting Materials: Aniline, 4-chlorobenzaldehyde, and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is first reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then treated with 2-chloroethyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic processes.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in cancer research due to the presence of chloroethyl groups which are known for their alkylating properties.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Intermediates: Used as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism of action of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” would depend on its specific application. In medicinal chemistry, for example, it might act as an alkylating agent, forming covalent bonds with DNA and disrupting cellular processes. The molecular targets could include nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication.
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the chlorophenyl group.
N,N-bis(2-chloroethyl)-4-methylaniline: Contains a methyl group instead of the chlorophenyl group.
Uniqueness
The presence of both chloroethyl and chlorophenyl groups in “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” makes it unique, potentially offering a combination of reactivity and specificity not found in simpler analogs.
特性
CAS番号 |
6632-46-8 |
|---|---|
分子式 |
C17H17Cl3N2 |
分子量 |
355.7 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-5-16(6-8-17)21-13-14-1-3-15(20)4-2-14/h1-8,13H,9-12H2 |
InChIキー |
RHNYEQRVYXSXKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCCl)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




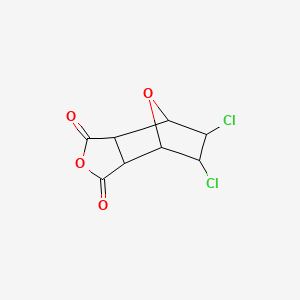
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
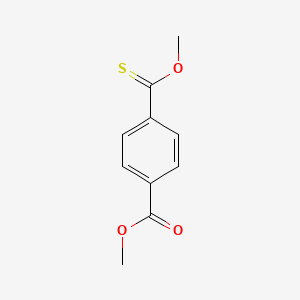

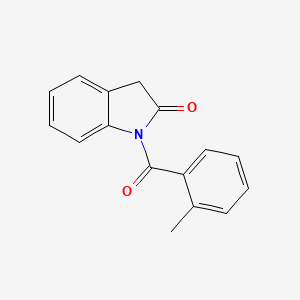


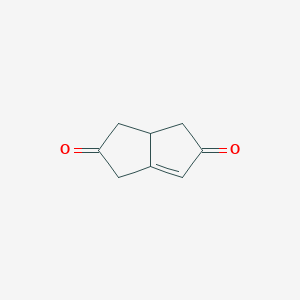
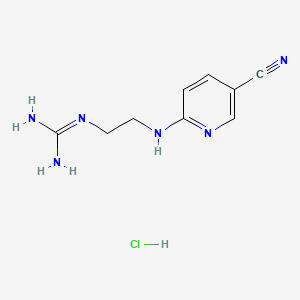

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)

